Met-Asp

Gastrin antagonism Gastric acid secretion Peptide therapeutics

Met-Asp (Methionyl-Aspartate) is a dipeptide composed of L-methionine and L-aspartic acid residues linked by a peptide bond. It is an incomplete breakdown product of protein digestion or catabolism and is classified as an 'Expected' metabolite in the Human Metabolome Database.

Molecular Formula C9H16N2O5S
Molecular Weight 264.30 g/mol
Cat. No. B15540888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMet-Asp
Molecular FormulaC9H16N2O5S
Molecular Weight264.30 g/mol
Structural Identifiers
InChIInChI=1S/C9H16N2O5S/c1-17-3-2-5(10)8(14)11-6(9(15)16)4-7(12)13/h5-6H,2-4,10H2,1H3,(H,11,14)(H,12,13)(H,15,16)/t5-,6-/m0/s1
InChIKeyQTZXSYBVOSXBEJ-WDSKDSINSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Met-Asp (Methionyl-Aspartate) Dipeptide: Chemical Identity, Physicochemical Properties, and Procurement Considerations


Met-Asp (Methionyl-Aspartate) is a dipeptide composed of L-methionine and L-aspartic acid residues linked by a peptide bond [1]. It is an incomplete breakdown product of protein digestion or catabolism and is classified as an 'Expected' metabolite in the Human Metabolome Database [1]. The compound has a molecular formula of C9H16N2O5S, an average mass of 264.3 g/mol, and a monoisotopic mass of 264.07799 Da [1][2]. Met-Asp is available commercially as a high-purity dipeptide building block (CAS 14595-65-4) for solid-phase and solution-phase peptide synthesis .

Why Generic Dipeptide Substitution Fails: Sequence-Dependent Bioactivity and Target Engagement of Met-Asp-Containing Motifs


While dipeptides like Met-Asp are often considered simple building blocks, the specific Met-Asp sequence is a critical pharmacophore in numerous bioactive peptides. Substitution of either residue or alteration of the peptide bond can drastically reduce or abolish target engagement and functional activity. For example, in gastrin/cholecystokinin (CCK) antagonists, the C-terminal Met-Asp motif is essential for receptor binding and in vivo efficacy; truncation or replacement of the aspartate residue significantly diminishes potency [1]. Similarly, in CCK-4 analogs, the Met-Asp sequence confers selective insulinotropic activity without stimulating glucagon release, a property lost upon replacement of the methionine or aspartate residues [2]. Furthermore, the Met-Asp peptide bond is a specific cleavage site for the amyloidin protease, an enzyme implicated in amyloid-beta precursor protein processing, underscoring the unique recognition of this dipeptide motif by biological systems [3]. These findings demonstrate that Met-Asp is not interchangeable with other dipeptides or amino acid combinations when sequence-specific bioactivity is required.

Quantitative Differentiation Evidence: Head-to-Head Comparisons of Met-Asp-Containing Peptides vs. Structural Analogs


Gastrin Antagonist Potency: Met-Asp-Containing Hexapeptide vs. Tripeptide and Proglumide

The hexapeptide Z-Tyr(SO3)-Met-Gly-Trp-Met-Asp-NH2, which contains the Met-Asp sequence at its C-terminus, inhibits gastrin-induced gastric acid secretion in vivo with an ED50 of 1.5 μmol/kg [1]. In a direct head-to-head comparison, the truncated tripeptide Boc-Trp-Met-Asp-NH2 exhibited an 8-fold lower potency (ED50 = 12 μmol/kg) [1]. Furthermore, both peptides were 20–200 times more potent than the reference gastrin antagonist proglumide in the same model [1].

Gastrin antagonism Gastric acid secretion Peptide therapeutics

Insulinotropic Selectivity: Met-Asp-Containing CCK-4 Analogs vs. Glucagon Release

Two synthetic CCK-4 analogs, Glp-Met-Asp-Phe-NH2 and Pro-Met-Asp-Phe-NH2, which retain the Met-Asp core, stimulated insulin release from isolated rat pancreatic islets at concentrations as low as 10⁻¹⁰ M [1]. In stark contrast, these same analogs were completely ineffective as glucagon releasers even at concentrations up to 10⁻⁶ M or higher (≥10,000-fold higher than the insulinotropic threshold) [1].

Insulin secretion Glucagon release CCK-4 analogs Pancreatic islets

Amyloidin Protease Substrate Specificity: Met-Asp Bond Cleavage vs. Alternative Cleavage Sites

The human amyloidin protease exhibits a specific proteolytic activity to hydrolyze the Met-Asp peptide bond within the amyloid-like substrate N-acetyl-Ser-Glu-Val-Lys-Met-Asp-Ala-Glu-Phe-Arg (corresponding to residues 592–600 of the β-amyloid precursor protein) [1]. While the protease preparation also cleaves at Lys-Met and Asp-Ala bonds to some extent, the Met-Asp bond is a primary and functionally significant cleavage site implicated in the generation of the mature Asp terminus of the β-amyloid peptide [1].

Amyloidin protease Amyloid-beta precursor protein Substrate specificity Metalloprotease

Recommended Research and Industrial Application Scenarios for Met-Asp and Met-Asp-Containing Sequences


Gastrin/CCK Receptor Antagonist Development

The Met-Asp sequence, particularly when embedded in C-terminal peptide mimics of gastrin and cholecystokinin, confers potent antagonist activity at gastrin/CCK receptors. Researchers developing novel antagonists for gastrointestinal disorders or receptor imaging probes should prioritize Met-Asp-containing scaffolds, as evidenced by the 8-fold potency gain of the hexapeptide over the tripeptide and the 20–200× superiority over proglumide .

Insulin Secretion Studies and Diabetes Research

Met-Asp-containing CCK-4 analogs (e.g., Glp-Met-Asp-Phe-NH2) exhibit a remarkable ≥10,000-fold selectivity for stimulating insulin release over glucagon release in pancreatic islet assays . This makes the Met-Asp motif a valuable starting point for the design of selective insulin secretagogues and for investigating G-protein coupled receptor signaling pathways in pancreatic beta-cells.

Amyloid Precursor Protein (APP) Processing and Protease Inhibitor Screening

The Met-Asp peptide bond is a specific cleavage site for the human amyloidin protease, which generates the mature Asp terminus of the β-amyloid peptide . Synthetic substrates containing the Met-Asp sequence (e.g., N-acetyl-Ser-Glu-Val-Lys-Met-Asp-Ala-Glu-Phe-Arg) are essential tools for assaying amyloidin protease activity, screening for inhibitors, and studying the proteolytic processing of APP in Alzheimer's disease research .

Peptide Synthesis and Medicinal Chemistry

As a high-purity dipeptide building block (CAS 14595-65-4), Met-Asp is widely used in solid-phase and solution-phase peptide synthesis for constructing larger bioactive peptides and peptidomimetics . Its inclusion in custom peptide synthesis projects is justified when the target sequence requires the specific methionine-aspartate motif for biological activity or structural integrity.

Quote Request

Request a Quote for Met-Asp

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.